4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Quinazoline derivatives have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets . For instance, some quinazoline derivatives have shown inhibitory activity against α-glucosidase .
Mode of Action
For example, certain quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the reported α-glucosidase inhibitory activity of some quinazoline derivatives , it’s plausible that this compound may influence carbohydrate metabolism.
Result of Action
Given the reported biological activities of quinazoline derivatives , it’s plausible that this compound may exert a range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Enzyme Interactions: DEAQ may interact with several enzymes and proteins within biochemical pathways. While specific studies on DEAQ are limited, we can draw insights from related quinazoline compounds. For instance, some quinazolinones exhibit α-glucosidase inhibitory activity . Therefore, it’s plausible that DEAQ might also influence α-glucosidase or other enzymes involved in carbohydrate metabolism.
Temporal Effects
Long-T:Preparation Methods
The synthesis of 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of anthranilic acid derivatives with appropriate amines under specific conditions. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives with altered biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione has been explored for its applications in various fields:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: Its derivatives have shown significant antibacterial and antifungal activities.
Comparison with Similar Compounds
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives such as:
Erlotinib: Used in the treatment of non-small cell lung cancer.
Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
4-[2-(diethylamino)ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-3-18(4-2)10-9-15-13-11-7-5-6-8-12(11)16-14(19)17-13/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRGVHSQOIGXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=S)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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